![molecular formula C11H14N2 B2564261 (1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane CAS No. 2138282-07-0](/img/structure/B2564261.png)
(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane” is also known as Sofinicline . It is a small molecule that has been used in trials studying the treatment of ADHD, Neuralgia, Diabetic, Diabetic Neuropathies, Diabetic Polyneuropathy, and Diabetic Neuropathic Pain . The molecular formula of Sofinicline is C10H11Cl2N3 .
Synthesis Analysis
The synthesis of similar bicyclic structures has been reported. For instance, the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been described . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation .Molecular Structure Analysis
The molecular structure of Sofinicline is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Applications De Recherche Scientifique
Medicinal Applications and Chemosensing
Pyridine derivatives, including structures related to "(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane," play a crucial role in medicinal chemistry due to their broad range of biological activities. They exhibit antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. The high affinity of these derivatives for various ions and neutral species makes them highly effective as chemosensors for the detection of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
Pyridine derivatives serve as essential intermediates in organic synthesis and catalysis. Their unique structures enable the development of hybrid catalysts for synthesizing complex organic molecules, demonstrating the versatility of pyridine scaffolds in facilitating various chemical transformations (Parmar et al., 2023).
Biological Activities and Therapeutic Potential
The diverse structural features of pyridine derivatives contribute to a wide array of pharmacological properties, making them valuable for exploring novel therapeutic agents. Their activities span across several domains, including anticancer, anti-obesity, anti-inflammatory, antitubercular, antihypertensive, antineuropathic, antihistaminic, antiviral, and antiparasitic effects. This diversity underscores the potential of pyridine derivatives in medicinal chemistry for developing new chemotherapeutic agents (Alrooqi et al., 2022).
Environmental and Analytical Applications
In addition to their medicinal significance, pyridine derivatives have been explored for environmental and analytical applications. Their roles in chemosensing and the biodegradation of heterocyclic aromatic compounds under aerobic and anaerobic conditions highlight the environmental relevance of these compounds (Kaiser et al., 1996).
Propriétés
IUPAC Name |
(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-10(8-12-6-1)11-5-3-9(11)4-7-13-11/h1-2,6,8-9,13H,3-5,7H2/t9-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWIXLVIVYWSCN-ONGXEEELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2564178.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2564181.png)
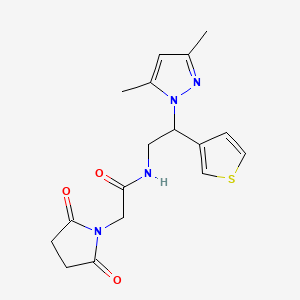
![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)
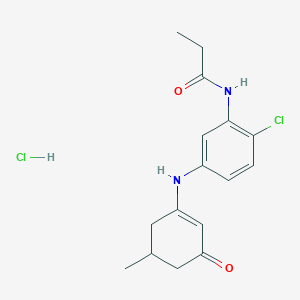
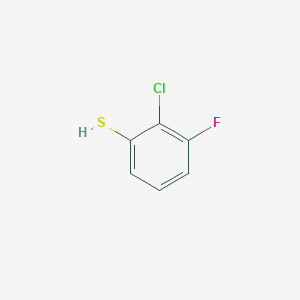
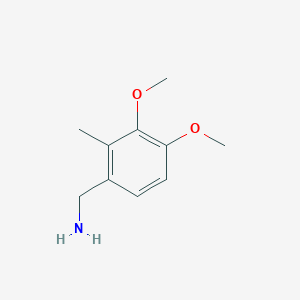
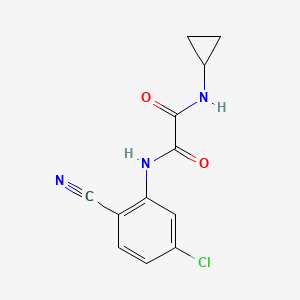
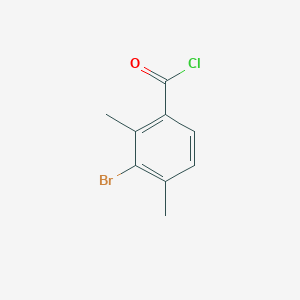
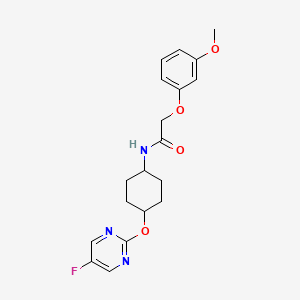
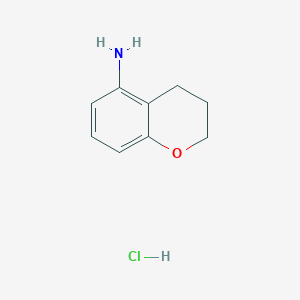
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2,4-difluorobenzenecarboxamide](/img/structure/B2564199.png)
![Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2564200.png)
![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)